6-Iodoquinoline-3,4-diamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8IN3 |
|---|---|
Molecular Weight |
285.08 g/mol |
IUPAC Name |
6-iodoquinoline-3,4-diamine |
InChI |
InChI=1S/C9H8IN3/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4H,11H2,(H2,12,13) |
InChI Key |
GITHUOLFDMLEAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1I)N)N |
Origin of Product |
United States |
Reaction Pathways and Derivatization Strategies of 6 Iodoquinoline 3,4 Diamine
Reactivity of the Iodo Substituent at C6
The carbon-iodine bond at the C6 position of the quinoline (B57606) scaffold is the primary site for a variety of powerful cross-coupling reactions, enabling the introduction of diverse functionalities. The high reactivity of the aryl-iodo bond facilitates oxidative addition to palladium(0) complexes, which is the initial and often rate-determining step in many palladium-catalyzed transformations. nih.govacs.org This inherent reactivity allows for selective functionalization at this position.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and the iodo group at C6 of the quinoline core serves as an excellent handle for such transformations. These reactions are prized for their broad substrate scope, functional group tolerance, and the ability to form new bonds with high efficiency and selectivity.
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This reaction is instrumental in the synthesis of biaryl and substituted aryl compounds. For derivatives of 6-iodoquinoline-3,4-diamine, the Suzuki-Miyaura coupling allows for the introduction of various aryl and heteroaryl substituents at the C6 position.
A general procedure for the Suzuki coupling of a derivative of this compound involves heating the substrate with an appropriate boronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base like potassium carbonate (K₂CO₃). nih.gov The reaction is typically carried out in a mixed solvent system, for instance, a combination of 1,2-dimethoxyethane, ethanol (B145695), and water, often under microwave irradiation to accelerate the reaction. nih.gov
Table 1: Example of Suzuki-Miyaura Coupling Conditions for a 6-Iodoquinoline (B82116) Derivative nih.gov
| Parameter | Condition |
| Aryl Halide | 8-Iodo-2-(morpholin-4-yl)-9-(4-(trifluoromethoxy)phenyl)-9H-imidazo[4,5-c]quinoline |
| Boronic Acid | Arylboronic acid (1.1 equiv) |
| Catalyst | Pd(PPh₃)₄ (5 mol %) |
| Base | K₂CO₃ (1.5 equiv) |
| Solvent | 1,2-Dimethoxyethane/Ethanol/Water |
| Temperature | 175 °C (microwave) |
| Time | 15 min |
The Sonogashira coupling provides a direct route to synthesize arylalkynes by reacting an aryl halide with a terminal alkyne. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. The alkynylation of the C6 position of the quinoline core can be achieved under Sonogashira conditions, introducing a rigid, linear alkyne linker, which is a valuable motif in various applications.
For a derivative of this compound, the Sonogashira coupling can be performed using a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) in the presence of copper(I) iodide (CuI) and a base such as triethylamine (B128534) in a suitable solvent like dioxane or a mixture of dioxane and N-methyl-2-pyrrolidone (NMP). acs.org The use of a phosphine (B1218219) ligand, for example, tri-tert-butylphosphine (B79228) (t-Bu₃P), can further enhance the reaction efficiency. acs.org
Table 2: Example of Sonogashira Coupling Conditions for a 6-Iodoquinoline Derivative acs.org
| Parameter | Condition |
| Aryl Halide | 8-Iodo-2-(morpholin-4-yl)-9-(4-(trifluoromethoxy)phenyl)-9H-imidazo[4,5-c]quinoline |
| Alkyne | Terminal alkyne |
| Catalyst | Pd(PhCN)₂Cl₂ |
| Co-catalyst | CuI |
| Ligand | t-Bu₃P |
| Base | Amine base |
| Solvent | Dioxane/NMP |
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction allows for the introduction of a wide range of primary and secondary amines, as well as other nitrogen-containing functional groups, at the C6 position of the quinoline ring system.
A typical procedure for the Buchwald-Hartwig amination of a 6-iodoquinoline derivative involves heating the substrate with the desired amine in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine ligand like butyl(ditricyclo[3.3.1.1³⁷]dec-1-yl)phosphane, and a strong base like sodium tert-butoxide in an inert solvent such as toluene (B28343). acs.org
Table 3: Example of Buchwald-Hartwig Amination Conditions for a 6-Iodoquinoline Derivative acs.org
| Parameter | Condition |
| Aryl Halide | 8-Iodo-2-(morpholin-4-yl)-9-(4-(trifluoromethoxy)phenyl)-9H-imidazo[4,5-c]quinoline |
| Amine | Morpholine (1.2 equiv) |
| Catalyst | Pd(OAc)₂ (5 mol %) |
| Ligand | Butyl(ditricyclo[3.3.1.1³⁷]dec-1-yl)phosphane (0.1 equiv) |
| Base | Sodium tert-butoxide (1.2 equiv) |
| Solvent | Toluene |
| Temperature | 115 °C |
| Time | 3 days |
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex. This reaction offers an alternative and often complementary approach to the Suzuki-Miyaura coupling for C-C bond formation. The C6-iodo group of the quinoline core can readily participate in Negishi coupling reactions.
The synthesis of a C6-methylated quinoline derivative has been achieved via a Negishi coupling. nih.gov The reaction involves treating the 6-iodoquinoline derivative with methylzinc chloride in the presence of a palladium catalyst like Pd(PPh₃)₄ in a solvent such as tetrahydrofuran (B95107) (THF), often with microwave heating to drive the reaction to completion. nih.gov
Table 4: Example of Negishi Coupling Conditions for a 6-Iodoquinoline Derivative nih.gov
| Parameter | Condition |
| Aryl Halide | 8-Iodo-2-(morpholin-4-yl)-9-(4-(trifluoromethoxy)phenyl)-9H-imidazo[4,5-c]quinoline |
| Organozinc Reagent | Methylzinc chloride (4 equiv) |
| Catalyst | Pd(PPh₃)₄ (0.1 equiv) |
| Solvent | THF |
| Temperature | 75 °C (microwave) |
| Time | 1 h |
Copper-Catalyzed Coupling Reactions
While palladium-catalyzed reactions are predominant, copper-catalyzed coupling reactions, such as the Ullmann condensation, also provide a valuable synthetic route for the derivatization of aryl halides. These reactions are particularly useful for the formation of C-N and C-O bonds.
In the context of 6-iodoquinoline derivatives, copper-catalyzed conditions have been employed for amination reactions. For instance, the introduction of an amino group at the C6 position can be achieved by reacting the iodo-substituted quinoline with aqueous ammonia (B1221849) in the presence of a copper catalyst. acs.org
Further Halogen Exchange and Functionalization
The iodine atom at the C6 position of the quinoline ring is a versatile handle for introducing a variety of functional groups through metal-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond, relative to carbon-bromine or carbon-chlorine bonds, allows for selective transformations under mild conditions. libretexts.orgfrontiersin.org
Common palladium-catalyzed reactions for functionalizing the C6 position include:
Suzuki Coupling: This reaction pairs the iodoquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. wikipedia.orglibretexts.orgyonedalabs.com This method is widely used to synthesize biaryl compounds, styrenes, and polyolefins. wikipedia.org
Sonogashira Coupling: This reaction involves the coupling of the iodoquinoline with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwikipedia.orgorganic-chemistry.org It is a reliable method for forming carbon-carbon bonds between sp² and sp hybridized carbons. libretexts.org
Buchwald-Hartwig Amination: This powerful reaction enables the formation of carbon-nitrogen bonds by coupling the iodoquinoline with a primary or secondary amine. wikipedia.orgyoutube.comrug.nl This reaction has broad applications in the synthesis of aryl amines, which are prevalent in pharmaceuticals and natural products. wikipedia.orgyoutube.com
The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. For instance, the use of bulky, electron-rich phosphine ligands can significantly enhance the efficiency of the Buchwald-Hartwig amination. youtube.com
Reactivity of the Diamine Moiety at C3 and C4
The ortho-diamine at the C3 and C4 positions is a key feature of this compound, enabling a variety of chemical transformations, particularly those leading to the formation of fused heterocyclic systems.
N-Alkylation and Acylation Reactions
The amino groups at the C3 and C4 positions can undergo standard N-alkylation and N-acylation reactions. These reactions introduce alkyl or acyl groups onto the nitrogen atoms, modifying the compound's steric and electronic properties.
Cyclization Reactions to Form Fused Heterocyclic Systems (e.g., Imidazo[4,5-c]quinolines)
One of the most significant applications of this compound is its use as a precursor for the synthesis of imidazo[4,5-c]quinolines. These fused heterocyclic systems are of great interest due to their potent biological activities, including acting as Toll-like receptor (TLR) agonists. nih.gov
The general synthetic route involves the cyclization of the diamine with a suitable one-carbon synthon, such as an orthoester or a carboxylic acid. For example, reaction with trimethyl orthovalerate in the presence of a suitable solvent like toluene can yield the corresponding 2-butyl-1H-imidazo[4,5-c]quinoline derivative. nih.gov
Amidation and Related Carbonylations (e.g., Palladium-Catalyzed Aminocarbonylation)
The amino groups of this compound can participate in amidation reactions. A particularly noteworthy transformation is palladium-catalyzed aminocarbonylation. nih.gov This reaction introduces a carbonyl group and an amine in a single step, forming an amide linkage. nih.govresearchgate.net The reaction conditions, such as carbon monoxide pressure and the choice of phosphine ligand, can influence the chemoselectivity, leading to either carboxamides or 2-ketocarboxamides. nih.gov For instance, using the bidentate ligand XantPhos under atmospheric pressure of carbon monoxide can selectively produce quinoline-6-carboxamides. nih.gov
Condensation Reactions with Carbonyl Compounds
The ortho-diamine moiety can readily undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones. This reaction typically leads to the formation of a seven-membered diazepine (B8756704) ring fused to the quinoline core.
Chemo- and Regioselectivity in Complex Derivatization
When multiple reactive sites are present in a molecule, achieving chemo- and regioselectivity becomes a critical challenge. In the case of this compound, the presence of both the iodo group and the diamine moiety allows for selective functionalization by carefully choosing the reaction conditions and reagents.
For example, in palladium-catalyzed cross-coupling reactions, the high reactivity of the C-I bond allows for selective functionalization at the C6 position without affecting the diamine. In cases of dihalogenated quinolines, such as 2-bromo-4-iodo-quinoline, Sonogashira coupling occurs preferentially at the more reactive iodide position. libretexts.org
Conversely, the diamine can be selectively reacted while leaving the iodo group intact. For instance, cyclization to form the imidazo[4,5-c]quinoline system can be achieved without disturbing the C6-iodo substituent. This allows for subsequent functionalization of the iodo group in the fused heterocyclic product.
The regioselectivity of nucleophilic aromatic substitution on quinoline derivatives is also a key consideration. In many cases, substitution occurs preferentially at the 4-position of the quinoline ring. nih.gov Theoretical and experimental studies help in predicting and confirming the regioselectivity of such reactions. nih.gov
Computational and Theoretical Investigations of 6 Iodoquinoline 3,4 Diamine
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods provide a detailed picture of electron distribution, orbital energies, and reaction pathways.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the mechanisms of organic reactions. For 6-Iodoquinoline-3,4-diamine, DFT calculations can elucidate potential reaction pathways, such as electrophilic or nucleophilic substitutions, by modeling the transition states and intermediates. The presence of the electron-donating diamine groups and the electron-withdrawing (due to electronegativity) yet potentially electron-donating (via resonance) iodo group creates a complex electronic environment that DFT can effectively probe.
Theoretical studies on related quinoline (B57606) derivatives have demonstrated the utility of DFT in predicting reaction outcomes. For instance, DFT calculations have been employed to understand the stability of various substituted quinoline derivatives and to rationalize their synthesis. nih.gov In the context of this compound, DFT could be used to model reactions such as N-alkylation or N-acylation of the diamine groups, or palladium-catalyzed cross-coupling reactions at the iodo-position. The calculated activation energies and reaction thermodynamics would provide a quantitative measure of the feasibility of these transformations.
Table 1: Hypothetical DFT-Calculated Parameters for a Reaction Intermediate of this compound
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| Electronic Energy (Hartree) | -850.12345 | Total electronic energy of the intermediate. |
| Zero-point vibrational energy (kcal/mol) | 125.6 | Vibrational energy at 0 K. |
| Enthalpy (kcal/mol) | -533456.7 | Heat content of the system. |
| Gibbs Free Energy (kcal/mol) | -533500.2 | Predicts the spontaneity of the reaction step. |
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules and is fundamental to predicting reactivity. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity).
For this compound, the HOMO is expected to be localized primarily on the electron-rich diamine groups and the quinoline ring, indicating that these are the likely sites for electrophilic attack. Conversely, the LUMO is likely distributed over the quinoline ring system, suggesting that it can accept electrons in reactions with nucleophiles. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. ajchem-a.com
Computational software can be used to visualize these frontier molecular orbitals and calculate their energies. uwosh.edu This analysis helps in predicting the regioselectivity of reactions. For example, in an electrophilic aromatic substitution, the positions on the quinoline ring with the highest HOMO density would be the most likely to react.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Predicted Energy (eV) | Implication for Reactivity |
|---|---|---|
| HOMO | -5.8 | Indicates susceptibility to electrophilic attack. |
| LUMO | -1.2 | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 4.6 | Suggests moderate kinetic stability. |
Conformational Analysis of Diamine Side Chains
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ijpsr.comfiveable.me For this compound, the primary focus of conformational analysis would be the orientation of the two amine groups in the diamine side chain. The relative positions of these groups can be influenced by steric hindrance, intramolecular hydrogen bonding, and electronic effects.
The rotation around the C3-NH2 and C4-NH2 bonds can lead to various conformers with different energies. libretexts.org Computational methods, such as molecular mechanics or DFT, can be used to perform a potential energy surface scan by systematically rotating these bonds and calculating the energy of each resulting conformation. This allows for the identification of the most stable conformer(s) (global and local minima on the potential energy surface) and the energy barriers to their interconversion. drugdesign.org The preferred conformation can have significant implications for the molecule's biological activity and its interactions with other molecules.
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their characterization. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.
NMR Spectroscopy: The chemical shifts (δ) in ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These predicted spectra can aid in the assignment of experimental signals and in the structural elucidation of the compound and its derivatives. nih.gov
IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different modes of molecular vibration. These frequencies and their corresponding intensities can be calculated computationally. The predicted IR spectrum can help in identifying the characteristic functional groups present in this compound, such as the N-H stretches of the amine groups and the C=C and C=N stretches of the quinoline ring.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic transitions that give rise to UV-Vis absorption spectra. nih.gov The calculated maximum absorption wavelengths (λmax) and oscillator strengths can provide insights into the electronic structure and chromophores within the molecule.
Computational Approaches to Structure-Reactivity Relationships
Computational approaches are increasingly used to establish structure-reactivity relationships, which are crucial in fields like drug design and materials science. nih.govresearchgate.net For this compound, computational models can be used to understand how modifications to its structure would affect its reactivity and properties.
Quantitative Structure-Activity Relationship (QSAR) studies, for example, can be performed by calculating a variety of molecular descriptors (e.g., electronic, steric, and lipophilic properties) for a series of related compounds and correlating these descriptors with their observed activities. mdpi.com While a full QSAR study would require experimental data for a set of analogs, computational methods can provide the necessary descriptors. For this compound, one could computationally explore how substituting the iodo group with other halogens or modifying the diamine side chain would alter properties like the HOMO-LUMO gap, dipole moment, and molecular electrostatic potential, thereby predicting trends in reactivity.
Advanced Applications of this compound in Synthetic Chemistry and Material Science
The quinoline scaffold is a privileged structure in chemistry due to its presence in a wide array of pharmacologically active and materially significant compounds. The functionalized derivative, this compound, represents a versatile building block, offering multiple reactive sites for the construction of complex molecular frameworks. Its unique substitution pattern—featuring a halogen atom and a vicinal diamine—renders it a valuable precursor in diverse synthetic applications, from multi-component reactions to the development of advanced materials.
Future Research Directions for 6 Iodoquinoline 3,4 Diamine
Sustainable and Green Synthetic Routes Development
Traditional methods for synthesizing quinoline (B57606) derivatives often involve harsh reaction conditions, hazardous chemicals, and multiple steps, leading to significant environmental and economic concerns. nih.govrsc.org Consequently, a major focus of future research will be the development of sustainable and green synthetic protocols for 6-iodoquinoline-3,4-diamine. This aligns with the broader shift in organic synthesis towards methodologies that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents. bohrium.comresearchgate.net
Key strategies in this area will include:
One-Pot Syntheses: Designing multi-component reactions where starting materials are converted to the final product in a single flask, which avoids the need for isolating intermediates and reduces solvent waste and reaction time. bohrium.com
Green Catalysts: Employing eco-friendly catalysts such as p-toluenesulfonic acid (p-TSA), cerium nitrate, or even catalyst-free techniques to drive the synthesis. bohrium.com
Alternative Energy Sources: Utilizing microwave and ultrasound irradiation as energy sources can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. nih.govrsc.org
Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol (B145695) is a crucial aspect of sustainable synthesis. bohrium.comresearchgate.net
Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Quinoline Derivatives
| Feature | Conventional Synthesis | Green Synthesis |
| Reaction Time | Often long | Generally shorter |
| Temperature | Frequently high | Often milder conditions |
| Solvents | Hazardous organic solvents | Water, ethanol, or solvent-free |
| Catalysts | Stoichiometric and/or hazardous | Recyclable, non-toxic catalysts |
| Byproducts | Often significant | Minimized |
| Energy Source | Conventional heating | Microwaves, ultrasound |
Exploration of Novel Catalytic Systems for Functionalization
The functionalization of the this compound scaffold is critical for tuning its properties and developing new applications. Future research will heavily invest in discovering and optimizing novel catalytic systems to achieve regioselective functionalization. The C-H activation strategy, which avoids the need for pre-functionalized starting materials, represents a particularly attractive and sustainable approach. nih.gov
Prospective research directions include:
Transition Metal Catalysis: Developing new catalysts based on metals like palladium, rhodium, and nickel for C-H arylation, alkylation, and other coupling reactions on the quinoline core. nih.gov This allows for the introduction of diverse substituents with high precision.
Heterogeneous Catalysts: Creating solid-supported catalysts that can be easily recovered and reused, enhancing the sustainability of the functionalization processes. researchgate.net A recent development in this area is the use of heterogeneous geminal atom catalysts (GACs), which have shown promise in reducing the carbon footprint of chemical manufacturing. sciencedaily.com
Organocatalysis: Exploring metal-free catalytic systems to avoid potential metal contamination in the final products, which is particularly important for pharmaceutical applications. rsc.org These catalysts can offer unique selectivity under mild conditions.
Table 2: Potential Catalytic Systems for Functionalizing this compound
| Catalyst Type | Metal/Core | Potential Reaction | Advantages |
| Transition Metal | Palladium (Pd), Rhodium (Rh), Nickel (Ni) | C-H Arylation, Cross-Coupling | High efficiency, broad substrate scope nih.gov |
| Heterogeneous GACs | Copper (Cu) on polymeric carbon nitride | Cross-Coupling | Lower carbon footprint, recoverable, stable sciencedaily.com |
| Organocatalyst | Boron, Nitrogen, or Phosphorus-based | Selective functionalization of hydroxyl groups | Metal-free, mild conditions, high selectivity rsc.org |
Integration with Automated and Flow Chemistry Approaches
To improve the efficiency, safety, and scalability of synthesizing this compound and its derivatives, integrating automated and flow chemistry techniques is a promising future direction. ucd.ie Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. springernature.com
Key benefits and research goals include:
Enhanced Safety and Control: Flow reactors allow for precise control over reaction parameters like temperature and pressure, and the small reaction volumes minimize risks associated with highly reactive or hazardous reagents. springernature.com
Increased Efficiency and Throughput: Continuous processes can operate for extended periods, enabling the production of larger quantities of material with higher consistency and yield. acs.org Photochemical reactions, in particular, can be more efficient in flow systems. ucd.ieresearchgate.net
Telescoped Synthesis: Combining multiple synthetic steps into a continuous sequence without isolating intermediates can dramatically reduce production time and waste. acs.org
Automation: Fully automated systems can streamline the synthesis and purification process, allowing for rapid library generation and optimization of reaction conditions. acs.org
Advanced Computational Design of Derivatives with Tailored Reactivity
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. For this compound, these methods will guide the rational design of new derivatives with specific, pre-defined properties.
Future research will focus on:
Structure-Based Design: Using molecular docking and dynamics simulations to design derivatives that can bind to specific biological targets, such as enzymes or receptors, with high affinity and selectivity. mdpi.comrsc.org
Predictive Modeling: Employing computational tools to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the design process. mdpi.com
Reactivity Tuning: Modifying the electronic properties of the quinoline ring by adding electron-donating or electron-withdrawing groups to control the reactivity of the scaffold in subsequent chemical transformations. bohrium.com This allows for the creation of derivatives tailored for specific synthetic applications.
Expanding the Scope of Complex Fused-Ring System Synthesis
The 3,4-diamine functionality of this compound makes it an ideal precursor for the synthesis of complex, fused heterocyclic systems. nih.gov These polycyclic structures are prevalent in natural products and pharmaceutically active compounds.
Future work in this area will aim to:
Develop Novel Cyclization Reactions: Exploring new reagents and reaction conditions to construct additional rings onto the quinoline core. This could involve intramolecular cyclocondensation or reactions with bifunctional reagents. nih.gov
Synthesize Tetracyclic and Pentacyclic Systems: Targeting the synthesis of complex ring systems, such as indolo[2,3-b]quinolines, which are known for their biological activities. nih.gov
Access Diverse Heterocycles: Using the diamine group as a handle to fuse various five- or six-membered heterocyclic rings, such as imidazoles, pyrazines, or diazepines, onto the quinoline scaffold, thereby creating novel molecular frameworks with unique properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
